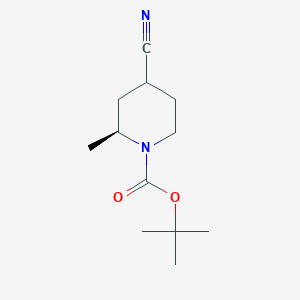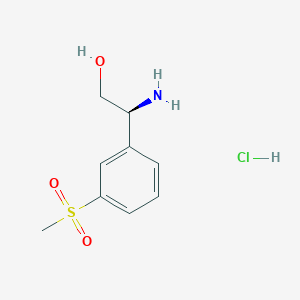
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a compound used primarily in peptide synthesis. It is a derivative of arginine, an essential amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminal and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group at the guanidine side chain. This protection is crucial for preventing unwanted side reactions during peptide synthesis .
Mecanismo De Acción
Target of Action
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid arginine, which plays a crucial role in various biological processes. The primary targets of this compound are likely to be proteins or enzymes that interact with arginine .
Mode of Action
This compound is used as a building block in peptide synthesis, providing protection to specific functional groups while allowing for efficient peptide bond formation . The Fmoc group (Fluorenylmethyloxycarbonyl) protects the amino end of the arginine, and the Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protects the guanidine group of arginine .
Action Environment
Environmental factors such as pH and temperature could influence the stability of this compound and its efficacy in peptide bond formation. Additionally, the presence of other reactive groups could potentially interfere with its function in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH involves several steps:
Esterification of Arginine: The carboxyl group of arginine is esterified.
Introduction of Boc Group: The amino group is protected with a Boc (tert-butoxycarbonyl) group.
Introduction of Pbf Group: The guanidine group is protected with the Pbf group.
Removal of Boc Group: The Boc group is removed.
Saponification: The ester group is hydrolyzed.
Introduction of Fmoc Group: The Fmoc group is introduced at the amino group.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized to reduce the consumption of expensive reagents like Pbf-Cl. The process involves careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH undergoes several types of reactions:
Deprotection: The Fmoc group can be removed using piperidine, and the Pbf group can be cleaved using trifluoroacetic acid (TFA).
Coupling Reactions: It is used in peptide coupling reactions, typically with reagents like DIC (diisopropylcarbodiimide) and OxymaPure.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: DIC and OxymaPure in solvents like DMF (dimethylformamide) or NBP (N-butylpyrrolidinone).
Major Products
The major products formed from these reactions are peptides with arginine residues, which are crucial for various biological functions .
Aplicaciones Científicas De Investigación
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is widely used in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Arg(Pmc)-OH: Another protected arginine derivative with the Pmc (2,2,4,6,7-pentamethylchroman-5-sulfonyl) group.
Boc-Arg(Pbf)-OH: Uses the Boc group for N-terminal protection instead of Fmoc.
Uniqueness
Fmoc-L-Arg(Pbf)-O-CH2-Ph-OCH2-CH2-COOH is unique due to its specific combination of protecting groups, which provide stability and efficiency in peptide synthesis. The Pbf group offers better protection against side reactions compared to other protecting groups like Pmc .
Propiedades
IUPAC Name |
3-[4-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N4O10S/c1-26-27(2)40(28(3)35-23-44(4,5)58-39(26)35)59(53,54)48-42(45)46-21-10-15-37(41(51)56-24-29-16-18-30(19-17-29)55-22-20-38(49)50)47-43(52)57-25-36-33-13-8-6-11-31(33)32-12-7-9-14-34(32)36/h6-9,11-14,16-19,36-37H,10,15,20-25H2,1-5H3,(H,47,52)(H,49,50)(H3,45,46,48)/t37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRSPAYCSZWOGZ-QNGWXLTQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC3=CC=C(C=C3)OCCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
827.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)
![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)







![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)
